
SB 218078
Descripción general
Descripción
SB218078 es un inhibidor potente, selectivo, ATP-competitivo y permeable a las células de la cinasa de punto de control 1 (CHK1). Es conocido por su capacidad para inhibir la fosforilación de cdc25C con una IC50 de 15 nanomolares. Este compuesto es menos potente para inhibir Cdc2 y la proteína cinasa C, con valores de IC50 de 250 nanomolares y 1000 nanomolares, respectivamente .
Aplicaciones Científicas De Investigación
SB218078 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Se utiliza ampliamente como herramienta de investigación para estudiar el papel de CHK1 en la regulación del ciclo celular y la respuesta al daño del ADN. Se ha demostrado que el compuesto potencia la citotoxicidad de los fármacos que dañan el ADN, mejorando la eficacia de ciertos quimioterapéuticos .
En biología y medicina, SB218078 se utiliza para investigar los mecanismos de arresto del ciclo celular y la apoptosis en las células cancerosas. Se ha utilizado en estudios para comprender la base estructural de la inhibición de CHK1 y para desarrollar nuevas estrategias terapéuticas para el tratamiento del cáncer .
Mecanismo De Acción
SB218078 ejerce sus efectos uniéndose al bolsillo de unión a ATP de CHK1, produciendo solo ligeros cambios en la conformación de la proteína. Esta unión inhibe la fosforilación de cdc25C, lo que lleva al arresto del ciclo celular y la apoptosis. La selectividad del compuesto para CHK1 sobre otras proteínas cinasas se debe a su alta complementariedad estructural con el bolsillo de unión a ATP .
Análisis Bioquímico
Biochemical Properties
SB 218078 inhibits Chk1 phosphorylation of cdc25C with an IC₅₀ of 15 nM . It interacts with enzymes such as Chk1 and proteins like cdc25C . The nature of these interactions is competitive, as this compound binds to the ATP-binding pocket of Chk1 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting Chk1, which plays a crucial role in cell cycle regulation . This can impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules like Chk1 . It inhibits Chk1 phosphorylation of cdc25C, which can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is a reversible inhibitor, suggesting that its effects may be temporary and dependent on the presence of the compound .
Metabolic Pathways
This compound is involved in the Chk1 signaling pathway . It interacts with the enzyme Chk1, potentially affecting metabolic flux or metabolite levels .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de SB218078 implica la preparación de un derivado de indolocarbazol. El método de preparación de la disolución madre consiste en disolver 2 miligramos del compuesto en 50 microlitros de dimetilsulfóxido, lo que da como resultado una concentración de la disolución madre de 40 miligramos por mililitro .
Métodos de producción industrial: Los métodos de producción industrial de SB218078 no están ampliamente documentados, pero el compuesto se sintetiza normalmente en laboratorios de investigación para estudios científicos. La síntesis implica varios pasos, incluida la formación del núcleo de indolocarbazol y la posterior funcionalización para lograr las propiedades inhibitorias deseadas.
Análisis De Reacciones Químicas
Tipos de reacciones: SB218078 principalmente experimenta reacciones de inhibición de la fosforilación. Inhibe la fosforilación de cdc25C por CHK1, lo que lleva al arresto del ciclo celular y la apoptosis. El compuesto también participa en reacciones que anulan el arresto del ciclo celular G2 causado por la irradiación γ y la inhibición de la topoisomerasa I .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran SB218078 incluyen dimetilsulfóxido para la disolución y varias líneas celulares como HeLa y HT-29 para estudios in vitro. El compuesto se utiliza normalmente a concentraciones que van desde 2,5 hasta 625 micromolares, dependiendo de las condiciones experimentales específicas .
Principales productos formados: Los principales productos formados a partir de reacciones que involucran SB218078 están típicamente relacionados con la inhibición de la actividad CHK1, lo que lleva a una mayor citotoxicidad del daño del ADN e inducción de la apoptosis en las células cancerosas .
Comparación Con Compuestos Similares
Compuestos similares:
- UCN-01 (7-hidroxi-estaurosporina)
- Estaurosporina
- CHIR-124
- Rabusertib
- Prexasertib dihidrocloruro
Unicidad: SB218078 es único en su alta selectividad para CHK1 y su capacidad para anular el arresto del ciclo celular G2 causado por el daño del ADN. A diferencia de otros compuestos similares, SB218078 tiene una complementariedad estructural específica con el bolsillo de unión a ATP de CHK1, lo que lo convierte en un inhibidor potente y selectivo .
Propiedades
IUPAC Name |
28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O3/c28-23-19-17-11-5-1-3-7-13(11)26-15-9-10-16(30-15)27-14-8-4-2-6-12(14)18(22(27)21(17)26)20(19)24(29)25-23/h1-8,15-16H,9-10H2,(H,25,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPNDVKVEAIXTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C1O2)C7=C53)C(=O)NC6=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392024 | |
Record name | SB 218078 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135897-06-2 | |
Record name | SB 218078 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135897062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SB-218078 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17051 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SB 218078 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SB-218078 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6U3J3UP11 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of SB 218078 and what are the downstream effects of this interaction?
A1: this compound is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1). [, ] Chk1 plays a crucial role in the DNA damage response pathway, particularly in initiating G2/M cell cycle arrest to allow for DNA repair. [] Inhibition of Chk1 by this compound disrupts this checkpoint, forcing cells with damaged DNA to progress into mitosis prematurely, ultimately leading to cell death. [, ] This mechanism has been shown to enhance the cytotoxicity of DNA-damaging agents like topoisomerase I inhibitors. []
Q2: How does this compound interact with Chk1 at a structural level?
A2: this compound binds to the ATP-binding pocket of the Chk1 kinase domain. [, ] This binding involves hydrophobic interactions and hydrogen bonding with minimal conformational changes to the Chk1 protein structure. [, ] Interestingly, a comparative analysis with staurosporine and another analog, SB-218078, revealed that the selectivity of this compound for Chk1 over other kinases likely stems from specific interactions between the compound and the ATP-binding pocket. [, ]
Q3: Has this compound shown potential in specific cancer types?
A3: Research suggests this compound could potentially enhance the efficacy of existing chemotherapies in several cancers. For instance, in pancreatic cancer models, this compound demonstrated a synergistic effect when combined with gemcitabine and nab-paclitaxel, enhancing the sensitivity of pancreatic cancer cells to these treatments. [] Similarly, in small cell lung cancer models, this compound displayed potent antitumor activity both as a single agent and in combination with the anthracycline derivative, amrubicin. []
Q4: Does the timing of this compound administration influence its efficacy?
A4: Yes, studies indicate that the sequence of administration significantly impacts this compound efficacy. When used in combination with cytarabine in leukemia cell lines, pre-treatment with this compound before cytarabine administration resulted in the most pronounced sensitization to cytarabine. [] Conversely, simultaneous addition or the addition of this compound after cytarabine yielded a less pronounced or even antagonistic effect in some cell lines. []
Q5: Are there any known instances where this compound has demonstrated antagonistic effects?
A5: While this compound exhibits synergistic potential with certain chemotherapeutic agents, antagonistic effects have also been observed. For instance, in lymphoma cell lines treated with doxorubicin, administering this compound before doxorubicin led to G1-S arrest and protection from apoptosis, resulting in additive or antagonistic interactions, particularly in cells with p53 mutations. [] Additionally, in some leukemia cell lines, the addition of this compound after cytarabine treatment resulted in an antagonistic effect, highlighting the importance of administration scheduling. []
Q6: What are the implications of this compound in understanding the role of Chk1 in normal physiological processes?
A6: Research utilizing this compound has provided insights into the role of Chk1 beyond cancer. In Hydra, a freshwater organism known for its regenerative abilities, treatment with this compound hindered head regeneration and the maintenance of head-specific structures. [] This finding suggests a potential role for Chk1 in regulating head regeneration and maintenance in Hydra, expanding our understanding of Chk1's function in developmental biology. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.